
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is a complex organic compound belonging to the porphyrin class of heterocyclic macrocycle organic compounds. Porphyrins are characterized by their structure, which consists of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). This particular compound has a molecular formula of C76H94N4 and an average mass of 1063.616 Da.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired porphyrin structure. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the specific reaction conditions required for porphyrin formation. The process would be optimized for efficiency and yield, with quality control measures in place to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can produce reduced porphyrin derivatives, such as metalloporphyrins.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various porphyrin derivatives, which are valuable in studying the properties and behaviors of porphyrins.
Biology: Porphyrins, including this compound, are essential in biological systems, particularly in the formation of heme groups in hemoglobin and cytochromes. They play a crucial role in oxygen transport and electron transfer processes.
Medicine: . Modified porphyrins, such as tetra(hydroxyphenyl)porphyrins, have shown promise as photosensitizers for PDT.
Industry: Porphyrins are also explored for their semiconductor properties, with applications in photovoltaic devices and sensors. They can be used in the development of electroconductive polymeric films for electronic devices.
Wirkmechanismus
The mechanism by which 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin exerts its effects depends on its specific application. For example, in photodynamic therapy, the compound is activated by light, leading to the production of reactive oxygen species that can damage cancer cells. The molecular targets and pathways involved would vary based on the specific biological or industrial application.
Vergleich Mit ähnlichen Verbindungen
Tetra(hydroxyphenyl)porphyrin: Used in photodynamic therapy.
Metalloporphyrins: Used in biological systems for oxygen transport and electron transfer.
Polymeric porphyrins: Used in semiconductor applications.
Uniqueness: 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is unique due to its specific structural modifications, which can influence its reactivity and applications compared to other porphyrins.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
89372-90-7 |
|---|---|
Molekularformel |
C76H94N4 |
Molekulargewicht |
1063.6 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77-78H,1-24H3 |
InChI-Schlüssel |
TZGTYCTZIOXJRG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


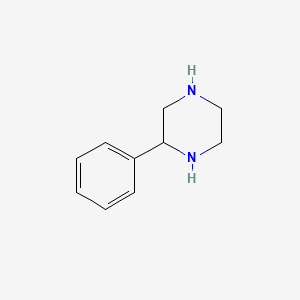


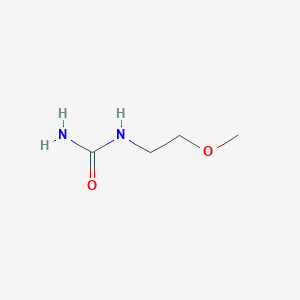
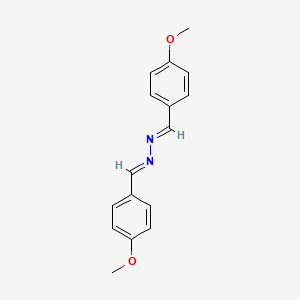

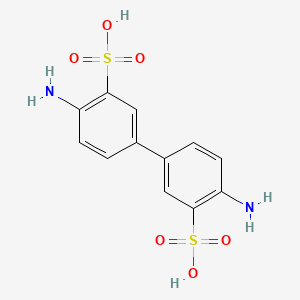
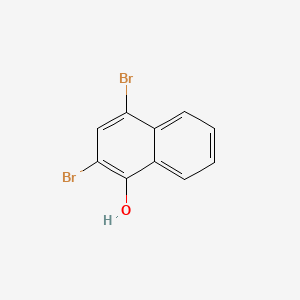
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1584390.png)
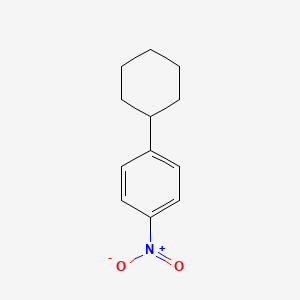

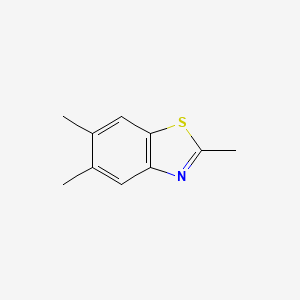
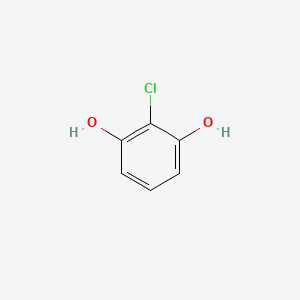
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
